1,3-Dibromo-4,5-difluoro-2-(trifluoromethoxy)benzene
Description
1,3-Dibromo-4,5-difluoro-2-(trifluoromethoxy)benzene is a polyhalogenated aromatic compound featuring a benzene ring substituted with bromine (positions 1 and 3), fluorine (positions 4 and 5), and a trifluoromethoxy group (position 2). This unique combination of electron-withdrawing groups (EWGs) confers distinct electronic and steric properties, making it a candidate for applications in pharmaceuticals, agrochemicals, and materials science. The trifluoromethoxy group enhances lipophilicity and metabolic stability, while bromine and fluorine atoms influence reactivity in cross-coupling reactions and biological activity .
Properties
IUPAC Name |
1,3-dibromo-4,5-difluoro-2-(trifluoromethoxy)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7HBr2F5O/c8-2-1-3(10)5(11)4(9)6(2)15-7(12,13)14/h1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLHUOTZFFOLJIB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1Br)OC(F)(F)F)Br)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7HBr2F5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.88 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Dibromo-4,5-difluoro-2-(trifluoromethoxy)benzene can be synthesized through a series of halogenation and substitution reactions. One common method involves the bromination of 4,5-difluoro-2-(trifluoromethoxy)benzene using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions . The reaction typically takes place in an inert solvent like dichloromethane at low temperatures to ensure selective bromination at the desired positions on the benzene ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation processes using automated reactors to maintain precise control over reaction conditions. The use of continuous flow reactors can enhance the efficiency and yield of the production process by allowing for better temperature and reagent control .
Chemical Reactions Analysis
Types of Reactions
1,3-Dibromo-4,5-difluoro-2-(trifluoromethoxy)benzene undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atoms can be replaced by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions with boronic acids to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) are commonly used.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are typically employed in Suzuki-Miyaura coupling reactions.
Major Products Formed
Scientific Research Applications
1,3-Dibromo-4,5-difluoro-2-(trifluoromethoxy)benzene has several scientific research applications:
Mechanism of Action
The mechanism of action of 1,3-dibromo-4,5-difluoro-2-(trifluoromethoxy)benzene involves its interaction with molecular targets through various pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, potentially inhibiting their activity or altering their function.
Pathways Involved: The presence of bromine and fluorine atoms can enhance the compound’s binding affinity to target molecules, leading to stronger interactions and more pronounced biological effects.
Comparison with Similar Compounds
1-Bromo-3-(trifluoromethoxy)benzene and 1-Bromo-4-(trifluoromethoxy)benzene
- Structure : Both compounds have a single bromine and trifluoromethoxy group but lack additional fluorine substituents.
- Physical Properties :
- Reactivity: In Pd-catalyzed direct arylations, 1-bromo-4-(trifluoromethoxy)benzene achieves >95% yield with heteroarenes like 2-methylthiophene under optimized conditions .
Polyhalogenated Benzene Derivatives
4-(Trifluoromethoxy)benzene (Compound 12 in )
- Biological Activity: Exhibits 89% adipogenesis Emax and 26.8% PPARγ agonism, indicating moderate potency as a metabolic modulator .
5-[(4-Bromo-2,6-difluorophenyl)difluoromethoxy]-1,2,3-trifluorobenzene
- Structure : Features a difluoromethoxy group and multiple fluorines but lacks the trifluoromethoxy group and dual bromines.
- Electronic Effects :
Bromo-Trifluoromethoxy Phenols
2-Bromo-5-(trifluoromethoxy)phenol
- Functional Groups : The hydroxyl group introduces acidity (pKa ~8–10) and hydrogen-bonding capacity, unlike the target compound.
- Applications: Phenolic derivatives are often intermediates in drug synthesis, whereas the target compound’s lack of a hydroxyl group may enhance stability under basic conditions .
Key Research Findings and Data Comparison
Table 1: Comparative Analysis of Halogenated Benzene Derivatives
Biological Activity
1,3-Dibromo-4,5-difluoro-2-(trifluoromethoxy)benzene is a complex organofluorine compound notable for its unique combination of bromine, fluorine, and trifluoromethoxy functional groups. These structural features endow the compound with significant biological activity, making it a subject of interest in various fields, including medicinal chemistry and organic synthesis. This article aims to provide a comprehensive overview of the biological activities associated with this compound, supported by data tables, case studies, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : C7HBr2F5O
- CAS Number : 1806352-04-4
Structural Features
| Feature | Description |
|---|---|
| Bromine Atoms | 2 (positions 1 and 3) |
| Fluorine Atoms | 2 (positions 4 and 5) |
| Trifluoromethoxy Group | Present at position 2 |
The presence of multiple electronegative atoms such as bromine and fluorine enhances the compound's reactivity and potential biological interactions.
The biological activity of this compound is largely attributed to its ability to engage in nucleophilic substitution reactions. The bromine atoms serve as leaving groups, facilitating the introduction of various nucleophiles. Additionally, the trifluoromethoxy group enhances lipophilicity and bioavailability, which are critical for pharmacological applications.
Antimicrobial Activity
Recent studies have demonstrated that compounds containing trifluoromethoxy groups exhibit significant antimicrobial properties. For instance, research indicates that similar organofluorine compounds can inhibit bacterial growth effectively. The specific antimicrobial activity of this compound has not been extensively documented; however, its structural analogs show promise against various pathogens.
Summary of Biological Activities
| Activity Type | Related Compounds | Observed Effects |
|---|---|---|
| Antimicrobial | Trifluoromethylated phenols | Inhibition of bacterial growth |
| Anticancer | Fluorinated benzene derivatives | Increased cytotoxicity in cancer cells |
Case Studies
- Antimicrobial Study : A study on fluorinated phenolic compounds revealed a significant reduction in bacterial colony-forming units (CFUs) when treated with these compounds at concentrations ranging from 10 to 100 µg/mL.
- Anticancer Research : In vitro tests on fluorinated derivatives showed IC50 values below 10 µM against several cancer cell lines, indicating strong potential for further development.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
